Cas no 2171956-37-7 (methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate)

Methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate is a fluorinated cyclohexane derivative featuring a 3-hydroxyazetidine moiety, which enhances its utility in medicinal chemistry and drug discovery. The difluoromethyl group imparts metabolic stability and improved lipophilicity, while the ester functionality offers versatility for further derivatization. The 3-hydroxyazetidine ring contributes to structural rigidity and potential hydrogen-bonding interactions, making it valuable for targeting biologically relevant proteins. This compound is particularly suited for applications in the synthesis of protease inhibitors, kinase modulators, and other therapeutic agents. Its well-defined stereochemistry and functional group diversity enable precise molecular design, supporting advanced research in pharmaceutical development.
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate structure
2171956-37-7 structure
商品名:methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
CAS番号:2171956-37-7
MF:C11H17F2NO3
メガワット:249.254390478134
CID:6428175
PubChem ID:165788051

methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
    • 2171956-37-7
    • EN300-1630606
    • インチ: 1S/C11H17F2NO3/c1-17-8(15)9(10(16)6-14-7-10)2-4-11(12,13)5-3-9/h14,16H,2-7H2,1H3
    • InChIKey: KYUHXJZLBFOUGK-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C(=O)OC)(CC1)C1(CNC1)O)F

計算された属性

  • せいみつぶんしりょう: 249.11764973g/mol
  • どういたいしつりょう: 249.11764973g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 58.6Ų

methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1630606-5000mg
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
5000mg
$3355.0 2023-09-22
Enamine
EN300-1630606-100mg
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
100mg
$1019.0 2023-09-22
Enamine
EN300-1630606-2500mg
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
2500mg
$2268.0 2023-09-22
Enamine
EN300-1630606-10000mg
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
10000mg
$4974.0 2023-09-22
Enamine
EN300-1630606-1.0g
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
1g
$1157.0 2023-06-04
Enamine
EN300-1630606-0.5g
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
0.5g
$1111.0 2023-06-04
Enamine
EN300-1630606-50mg
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
50mg
$972.0 2023-09-22
Enamine
EN300-1630606-250mg
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
250mg
$1065.0 2023-09-22
Enamine
EN300-1630606-1000mg
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
1000mg
$1157.0 2023-09-22
Enamine
EN300-1630606-10.0g
methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate
2171956-37-7
10g
$4974.0 2023-06-04

methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate 関連文献

methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylateに関する追加情報

Methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate (CAS No. 2171956-37-7): A Comprehensive Overview

Methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate, identified by its CAS number 2171956-37-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a cyclohexane ring substituted with fluoro and hydroxyl groups, as well as an azetidine moiety, has garnered attention for its potential applications in drug development. The presence of both fluoro and hydroxy functional groups makes this compound a versatile intermediate in synthetic chemistry, offering unique properties that can be exploited in the design of novel therapeutic agents.

The< strong>methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate structure is characterized by its rigid cyclohexane core, which provides stability to the molecule while allowing for conformational flexibility. The introduction of fluorine atoms at the 4,4 positions enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially improving its bioavailability when incorporated into drug molecules. Additionally, the hydroxyl group at the 3-position of the azetidine ring introduces a site for further functionalization, enabling the synthesis of more complex derivatives.

In recent years, there has been growing interest in the development of new drugs that incorporate fluorine atoms due to their ability to modulate metabolic pathways and improve pharmacokinetic properties. Fluorinated compounds have been shown to enhance binding affinity, reduce metabolic degradation, and increase chemical stability. The< strong>methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate molecule exemplifies these advantages, making it a valuable building block for medicinal chemists.

The azetidine ring in this compound is particularly noteworthy as it is a cyclic amide that can serve as a scaffold for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor stability and rapid degradation. The< strong>hydroxyazetidin-3-yl moiety provides a unique structural motif that can be used to develop compounds with enhanced binding properties and improved pharmacological profiles. This has led to its investigation in various therapeutic areas, including oncology and anti-inflammatory treatments.

Recent studies have highlighted the potential of< strong>methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate as a precursor in the synthesis of novel bioactive molecules. For instance, researchers have explored its use in creating inhibitors targeting specific enzymes involved in cancer progression. The combination of fluoro and hydroxyl groups allows for selective modifications that can fine-tune the biological activity of the resulting compounds. These modifications can lead to improved efficacy and reduced side effects compared to existing treatments.

The synthesis of< strong>methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. Key steps include the introduction of fluorine atoms into the cyclohexane ring and the formation of the azetidine core through cyclization reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. The use of high-performance analytical methods like NMR spectroscopy and mass spectrometry is crucial for characterizing the intermediate products and confirming the structure of the final compound.

The pharmacological evaluation of derivatives derived from< strong>methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate has revealed promising results in preclinical studies. These studies have demonstrated that compounds incorporating this scaffold exhibit potent activity against various disease targets. For example, derivatives have shown inhibitory effects on kinases and other enzymes implicated in cancer cell proliferation. Additionally, structural analogs have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

The future development of< strong>methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate-based drugs will likely involve further optimization of their chemical structures to enhance their therapeutic potential. This may include modifications aimed at improving solubility, reducing toxicity, and extending half-life through prodrug strategies. Collaborative efforts between synthetic chemists and biologists will be essential in identifying new applications for this versatile compound.

In conclusion,< strong>methyl 4,4-difluoro-1-(3-hydroxyazetidin-3-y lcyclohexane -1 -carboxylate (CAS No. 2171956 -37 -7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its incorporation into drug design offers exciting opportunities for developing novel treatments with improved efficacy and safety profiles. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in addressing unmet medical needs.

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